Samarium (153Sm) lexidronam Samarium (153Sm) lexidronam Samarium Sm 153 lexidronam is a radioactive medication used to treat pain caused by cancer that has spread to the bone. It is a radiopharmaceutical. Radiopharmaceuticals are radioactive agents that may be used to diagnose some diseases by studying the function of the body's organs or to treat certain diseases.Samarium Sm 153 lexidronam is used to help relieve the bone pain that may occur with certain kinds of cancer. The radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain.
Brand Name: Vulcanchem
CAS No.: 122575-21-7
VCID: VC20898518
InChI: InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3
SMILES: [H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3]
Molecular Formula: C6H17N2O12P4Sm
Molecular Weight: 586.02 g/mol

Samarium (153Sm) lexidronam

CAS No.: 122575-21-7

Cat. No.: VC20898518

Molecular Formula: C6H17N2O12P4Sm

Molecular Weight: 586.02 g/mol

* For research use only. Not for human or veterinary use.

Samarium (153Sm) lexidronam - 122575-21-7

Specification

Description Samarium Sm 153 lexidronam is a radioactive medication used to treat pain caused by cancer that has spread to the bone. It is a radiopharmaceutical. Radiopharmaceuticals are radioactive agents that may be used to diagnose some diseases by studying the function of the body's organs or to treat certain diseases.Samarium Sm 153 lexidronam is used to help relieve the bone pain that may occur with certain kinds of cancer. The radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain.
CAS No. 122575-21-7
Molecular Formula C6H17N2O12P4Sm
Molecular Weight 586.02 g/mol
IUPAC Name [2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonomethyl)amino]methyl-hydroxyphosphinate;samarium-153(3+)
Standard InChI InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3
Standard InChI Key JSTADIGKFYFAIY-GJNDDOAHSA-K
Isomeric SMILES C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[153Sm+3]
SMILES [H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3]
Canonical SMILES C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[Sm+3]

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